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Compound Name: 1H-indole-2-carbohydrazide

Cat. No.: B185677

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H-Indole-2-carbohydrazide is a heterocyclic compound derived from indole, a
prominent scaffold in numerous natural products and synthetic molecules.[1] Due to its
versatile chemical reactivity and the diverse biological activities associated with the indole
nucleus, 1H-indole-2-carbohydrazide has emerged as a crucial building block in medicinal
chemistry.[2][3] The carbohydrazide moiety (-CONHNH2) is a key pharmacophore that acts as
both a hydrogen bond donor and acceptor, enabling strong interactions with various biological
targets.[3][4] This scaffold has been extensively utilized to develop novel therapeutic agents
with a wide range of pharmacological effects, including anticancer, antimicrobial, and
antidiabetic properties.[5][6][7]

Application Notes
Anticancer Activity

Derivatives of 1H-indole-2-carbohydrazide have demonstrated significant potential as
anticancer agents, operating through multiple mechanisms of action.

e Tubulin Polymerization Inhibition: A primary mechanism is the inhibition of tubulin
polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M
phase and subsequent apoptosis.[1][8][9] Molecular docking studies suggest that these
compounds often bind to the colchicine site on tubulin, preventing the formation of the mitotic
spindle essential for cell division.[1][8][10] Numerous derivatives, including furanyl-,
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thiophenyl-, and pyrrolyl-substituted indole-2-carbohydrazides, have shown potent
antiproliferative activity against a wide panel of human cancer cell lines, with GI50 values in
the nanomolar range.[1][10][11][12] For instance, derivative 6i, a thiophenyl-3-phenyl-1H-
indole-2-carbohydrazide, exhibited a lethal concentration (LC50) of 71 nM against COLO
205 colon cancer cells.[1][9]

e VEGFR-2 Inhibition and Anti-Angiogenesis: Certain 1H-indole-2-carbohydrazide
derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor
Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[13][14] By inhibiting VEGFR-2 and
its downstream signaling pathways, these compounds can suppress the formation of new
blood vessels required for tumor growth and metastasis.[13][14] Compound 24f, for example,
displayed potent cytotoxic activities against HCT116 and SW480 colon cancer cell lines
(GI50 values of 8.1 and 7.9 uM, respectively) while being inactive against normal cells.[13]
[14] Its anti-angiogenic effects were confirmed through various assays, including the chick
chorioallantoic membrane (CAM) and human umbilical vein endothelial cell (HUVEC)
migration assays.[13][14]

 Induction of Apoptosis: Beyond cell cycle arrest, these compounds can induce apoptosis by
modulating the expression of key regulatory proteins.[13] Western blot analysis has shown
that some derivatives increase the expression of the pro-apoptotic protein Bax while
decreasing the levels of the anti-apoptotic protein Bcl-2.[13]

Antimicrobial Activity

The 1H-indole-2-carbohydrazide scaffold has been used to synthesize compounds with
broad-spectrum antimicrobial activity.

» Antibacterial and Antifungal Activity: Novel derivatives have been tested against various
pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and
Aspergillus niger.[7] Several compounds exhibited excellent antimicrobial activity, with
minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 pg/mL, comparable
to standard drugs.[7]

o Antitubercular Activity: The scaffold has shown promise in the development of agents against
Mycobacterium tuberculosis.[7] In silico molecular docking studies suggest that these
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compounds may act by inhibiting mycobacterial enoyl reductase (InhA), a key enzyme in the
mycobacterial cell wall synthesis pathway.[7]

Antidiabetic Activity (a-Glucosidase Inhibition)

By applying molecular hybridization techniques, researchers have designed and synthesized
1H-indole-2-carbohydrazide derivatives that act as potent a-glucosidase inhibitors.[6] This
enzyme is a key target in the management of type 2 diabetes mellitus, as its inhibition delays
carbohydrate digestion and reduces postprandial hyperglycemia. A series of indole-
carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids showed excellent inhibitory
activity, with IC50 values significantly lower than the standard drug, acarbose.[6] For example,
compound 11d was found to be approximately 119 times more potent than acarbose.[6]

Other Therapeutic Applications

o CB1 Receptor Allosteric Modulators: Structurally related 1H-indole-2-carboxamides have
been synthesized and evaluated as negative allosteric modulators of the cannabinoid type 1
(CB1) receptor.[15][16] These modulators can fine-tune the endocannabinoid system, which
is involved in processes like pain, appetite, and memory.[15]

» Antiplatelet Aggregation: N-acylhydrazone derivatives of 1H-indole-2-carbohydrazide have
been investigated for their ability to inhibit platelet aggregation induced by agents like
arachidonic acid (AA) and collagen.[17]

Quantitative Data Summary

Table 1: Antiproliferative Activity of Selected 1H-Indole-2-Carbohydrazide Derivatives
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Cancer Cell

Compound ID Li Activity Type Value (uM) Reference
ine
_ COLO 205

6i LC50 0.071 [1]1[9]
(Colon)
SK-MEL-5

6i LC50 0.075 [1][9]
(Melanoma)

26 A549 (Lung) IC50 0.19 [8][12]

27b HepG2 (Liver) IC50 0.34 [8][12]

27d A549 (Lung) IC50 0.43 [8][12]
HuCCA-1 (Bile

27b-27d IC50 <0.5 [8][12]
Duct)

12 MCF-7 (Breast) IC50 3.01 [13]
Average (MCF-7,

4e IC50 2.0 [5][18]
A549, HCT)

24f HCT116 (Colon)  GI50 8.1 [13][14]

24f SW480 (Colon) GI50 7.9 [13][14]

| 5a, 6b | Leukemia, Colon, Breast, etc. | GI50 | <0.4 |[10][11] |

Table 2: Antimicrobial Activity of Selected 1H-Indole-2-Carbohydrazide Derivatives

Compound
Class

Disubstituted
Hydrazides

Pathogen Activity Type Value (pg/mL) Reference
S. aureus, E.

. . MIC 1.56 - 6.25 [7]
coli, S. Typhi

Disubstituted
Hydrazides

C. albicans, A.
) MIC 1.56 - 6.25 [7]
flavus, A. niger

| Disubstituted Hydrazides | M. tuberculosis | MIC | 1.56 - 6.25 |[7] |
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Table 3: a-Glucosidase Inhibitory Activity of 1H-Indole-2-Carbohydrazide Derivatives

Compound ID Activity Type Value (pM) Reference
1l1a-o (Series) IC50 6.31 - 49.89 [6]
11d IC50 6.31 [6]

| Acarbose (Standard) | IC50 | 750.0 [[6] |

Experimental Protocols

Protocol 1: General Synthesis of 1H-Indole-2-
Carbohydrazide

This protocol describes the synthesis of the core scaffold from its corresponding ester.[6][17]
[19]

Materials:

Methyl or Ethyl 1H-indole-2-carboxylate

Hydrazine hydrate (99%)

Ethanol

Deionized water

Procedure:

Dissolve the starting material, methyl 1H-indole-2-carboxylate (1 equivalent), in ethanol.

Add an excess of hydrazine hydrate (e.g., 3 to 15 equivalents) to the solution.[6][17]

Stir the reaction mixture at room temperature or reflux for 2-6 hours.[6][17] Monitor the
reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture.
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e Add cold water to the mixture to precipitate the product.[6]
o Collect the white precipitate of 1H-indole-2-carbohydrazide by filtration.

e Wash the solid with cold water and dry under vacuum. The product can be further purified by
recrystallization from ethanol if necessary.[5]

Protocol 2: Synthesis of N'-Substituted-1H-indole-2-
carbohydrazide Derivatives (Hydrazones)

This protocol outlines the condensation reaction between 1H-indole-2-carbohydrazide and an
aldehyde to form a hydrazone derivative.[17][19]

Materials:

1H-indole-2-carbohydrazide

Substituted aromatic or heterocyclic aldehyde (1 equivalent)

Ethanol

Glacial acetic acid (catalytic amount)

Procedure:

Suspend 1H-indole-2-carbohydrazide (1 equivalent) in ethanol (10 mL per mmol of
hydrazide).

Add the appropriate aldehyde (1 equivalent) to the suspension.

Add a catalytic amount of glacial acetic acid (e.g., a few drops).

Heat the reaction mixture to reflux and maintain for 2-18 hours, monitoring by TLC.[17][19]

After the reaction is complete, allow the mixture to cool to room temperature.

The precipitated product is collected by filtration.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/9/7862
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172840/
https://iris.unife.it/bitstream/11392/2403678/4/PostPrint11392-2403678.pdf.pdf
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172840/
https://iris.unife.it/bitstream/11392/2403678/4/PostPrint11392-2403678.pdf.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e The crude product is washed with cold ethanol and can be purified by crystallization from a
suitable solvent (e.g., ethanol).[19]

Protocol 3: In Vitro Antiproliferative MTT Assay

This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer
cell lines.[5][18]

Materials:

e Human cancer cell lines (e.g., MCF-7, A549, HCT116)

e Complete culture medium (e.g., DMEM with 10% FBS)

e Synthesized compounds dissolved in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Phosphate-Buffered Saline (PBS)

« DMSO

o 96-well microtiter plates

e Microplate reader

Procedure:

» Seed the cancer cells in 96-well plates at a density of 5x103 to 1x104 cells/well and incubate
for 24 hours to allow attachment.

o Treat the cells with various concentrations of the test compounds (typically in a serial
dilution). Include a vehicle control (DMSQO) and a positive control (e.g., Doxorubicin or
Staurosporine).[5]

 Incubate the plates for 48-72 hours.

o After incubation, add MTT solution to each well and incubate for another 4 hours at 37°C.
Live cells will reduce the yellow MTT to purple formazan crystals.
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» Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
e Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control. Plot the viability
against the compound concentration and determine the IC50/GI50 value (the concentration
that inhibits 50% of cell growth).
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Caption: General synthesis workflow for 1H-indole-2-carbohydrazide and its derivatives.
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Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.
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Structural Modifications

Hydrazone Moiety Substituents on Rings
- Aromatic/heterocyclic rings - EWG/EDG on terminal rings

(Furan, Thiophene) are favorable modulate activity

Position 5 (Indole Ring)
- Halogens (ClI, 1) increase potency

Position 3 (Indole Ring)
- Phenyl group enhances activity

@H—Indole—Z—Carbohydrazide Core | Essential for activity)—l

Click to download full resolution via product page

Caption: Key structure-activity relationships (SAR) for 1H-indole-2-carbohydrazide
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-
carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC
[pmc.ncbi.nlm.nih.gov]

2. 1H-indole-2-carbohydrazide: Significance and symbolism [wisdomlib.org]

3. Buy 3-amino-5-fluoro-1H-indole-2-carbohydrazide | 843638-43-7 [smolecule.com]

4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC
[pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b185677?utm_src=pdf-body-img
https://www.benchchem.com/product/b185677?utm_src=pdf-body
https://www.benchchem.com/product/b185677?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11253851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11253851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11253851/
https://www.wisdomlib.org/concept/1h-indole-2-carbohydrazide
https://www.smolecule.com/products/s2867463
https://pmc.ncbi.nlm.nih.gov/articles/PMC3763639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3763639/
https://www.mdpi.com/1422-0067/24/9/7862
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

6. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as
potent a-glucosidase inhibitors: design, synthesis, in vitro a-glucosidase inhibition, and
computational studies - PMC [pmc.ncbi.nim.nih.gov]

7. researchgate.net [researchgate.net]

8. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-
activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico,
in vitro and synthetic study - PubMed [pubmed.ncbi.nim.nih.gov]

9. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-
carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal
Chemistry (RSC Publishing) [pubs.rsc.org]

10. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-
2-carboxamides as potent tubulin polymerization inhibitors - PubMed
[pubmed.ncbi.nim.nih.gov]

11. resource.aminer.org [resource.aminer.org]
12. researchgate.net [researchgate.net]
13. researchgate.net [researchgate.net]

14. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as
Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed
[pubmed.ncbi.nim.nih.gov]

15. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor
allosteric modulators - PMC [pmc.ncbi.nim.nih.gov]

16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor
allosteric modulators - PubMed [pubmed.ncbi.nim.nih.gov]

17. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their
antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
19. iris.unife.it [iris.unife.it]

To cite this document: BenchChem. [Application Notes and Protocols: 1H-Indole-2-
Carbohydrazide in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185677#application-of-1h-indole-2-carbohydrazide-
in-medicinal-chemistry]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10268488/
https://www.researchgate.net/publication/398689974_Design_Synthesis_Spectral_Characterization_and_Antimicrobial_Evaluation_of_Novel_Indole-2-Carbohydrazide_Derivatives_Experimental_and_Computational_Insight
https://pubmed.ncbi.nlm.nih.gov/33730670/
https://pubmed.ncbi.nlm.nih.gov/33730670/
https://pubmed.ncbi.nlm.nih.gov/33730670/
https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00210e
https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00210e
https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00210e
https://pubmed.ncbi.nlm.nih.gov/31185422/
https://pubmed.ncbi.nlm.nih.gov/31185422/
https://pubmed.ncbi.nlm.nih.gov/31185422/
https://resource.aminer.org/pub/5d021f1e3a55ac295802bf1e/synthesis-and-biological-evaluation-of-indole-carbohydrazides-and-thiazolidinyl-indole-carboxamides-as
https://www.researchgate.net/publication/349846555_Identification_of_new_3-phenyl-1H-indole-2-carbohydrazide_derivatives_and_their_structure-activity_relationships_as_potent_tubulin_inhibitors_and_anticancer_agents_A_combined_in_silico_in_vitro_and_sy
https://www.researchgate.net/publication/324443789_Synthesis_and_Biological_Evaluation_of_Indole-2-carbohydrazide_Derivatives_as_Anticancer_Agents_with_Anti-angiogenic_and_Antiproliferative_Activities
https://pubmed.ncbi.nlm.nih.gov/29637713/
https://pubmed.ncbi.nlm.nih.gov/29637713/
https://pubmed.ncbi.nlm.nih.gov/29637713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4547606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4547606/
https://pubmed.ncbi.nlm.nih.gov/25797163/
https://pubmed.ncbi.nlm.nih.gov/25797163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172840/
https://pdfs.semanticscholar.org/a3a5/6c37d63eafa8ad4ae298b08c5bf34a7bc6b7.pdf
https://iris.unife.it/bitstream/11392/2403678/4/PostPrint11392-2403678.pdf.pdf
https://www.benchchem.com/product/b185677#application-of-1h-indole-2-carbohydrazide-in-medicinal-chemistry
https://www.benchchem.com/product/b185677#application-of-1h-indole-2-carbohydrazide-in-medicinal-chemistry
https://www.benchchem.com/product/b185677#application-of-1h-indole-2-carbohydrazide-in-medicinal-chemistry
https://www.benchchem.com/product/b185677#application-of-1h-indole-2-carbohydrazide-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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